molecular formula C15H14N4O2S B15106826 3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B15106826
M. Wt: 314.4 g/mol
InChI Key: OBSRXOKHPDSKBE-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the isoxazole ring, and their subsequent annulation to the pyridine ring. Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

6-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-7-6-22-15(16-7)18-13(20)12-9-4-3-5-10(9)17-14-11(12)8(2)19-21-14/h6H,3-5H2,1-2H3,(H,16,18,20)

InChI Key

OBSRXOKHPDSKBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C

Origin of Product

United States

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